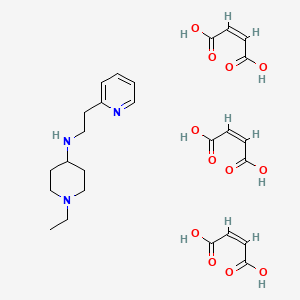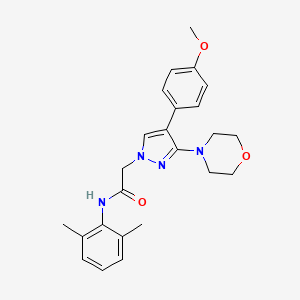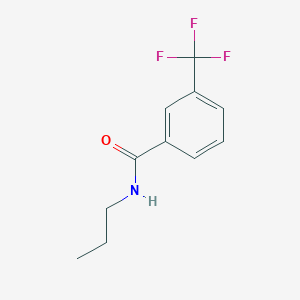![molecular formula C18H18N2O B2537604 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol CAS No. 318284-32-1](/img/structure/B2537604.png)
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol
Overview
Description
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetMycobacterium tuberculosis strain and Leishmania aethiopica clinical isolate .
Mode of Action
A molecular simulation study of a similar compound showed that it has a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong H-bonding interactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities such asantibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is asolid , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown potentantipromastigote activity and inhibition effects against Plasmodium berghei , suggesting that the compound may have similar effects.
Action Environment
It is known that the compound ishighly soluble in water and other polar solvents , which may influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-hydroxybenzaldehyde: Another phenolic compound with similar reactivity.
1-phenyl-3-methyl-5-pyrazolone: A related pyrazole derivative with different biological activities.
Uniqueness
4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring and a phenolic group allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWPFKGGKBQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333344 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318284-32-1 | |
| Record name | 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)





![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)

![2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2537536.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2537538.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

